
5-Ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)uracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((3,5-Dimethylphenyl)thio)-1-(ethoxymethyl)-5-ethylpyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines a pyrimidine core with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3,5-Dimethylphenyl)thio)-1-(ethoxymethyl)-5-ethylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative.
Introduction of the Ethoxymethyl Group: This step involves the alkylation of the pyrimidine core using ethyl bromide in the presence of a base such as potassium carbonate.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The pyrimidine core can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are typical reagents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various alkyl or aryl-substituted pyrimidine derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on these derivatives can lead to the development of new therapeutic agents.
Medicine
In medicine, the compound or its derivatives could be explored for their potential as drug candidates. Their ability to interact with specific biological targets makes them promising leads in drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.
作用机制
The mechanism of action of 6-((3,5-Dimethylphenyl)thio)-1-(ethoxymethyl)-5-ethylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the thioether and ethoxymethyl groups can influence its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
- 6-((3,5-Dimethylphenyl)thio)-1-methylpyrimidine-2,4(1H,3H)-dione
- 6-((3,5-Dimethylphenyl)thio)-1-(methoxymethyl)-5-ethylpyrimidine-2,4(1H,3H)-dione
Uniqueness
The unique combination of the ethoxymethyl and 3,5-dimethylphenylthio groups in 6-((3,5-Dimethylphenyl)thio)-1-(ethoxymethyl)-5-ethylpyrimidine-2,4(1H,3H)-dione distinguishes it from similar compounds. This specific structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
属性
CAS 编号 |
136011-44-4 |
|---|---|
分子式 |
C17H22N2O3S |
分子量 |
334.4 g/mol |
IUPAC 名称 |
6-(3,5-dimethylphenyl)sulfanyl-1-(ethoxymethyl)-5-ethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H22N2O3S/c1-5-14-15(20)18-17(21)19(10-22-6-2)16(14)23-13-8-11(3)7-12(4)9-13/h7-9H,5-6,10H2,1-4H3,(H,18,20,21) |
InChI 键 |
BXAUKCWSBUACBG-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N(C(=O)NC1=O)COCC)SC2=CC(=CC(=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


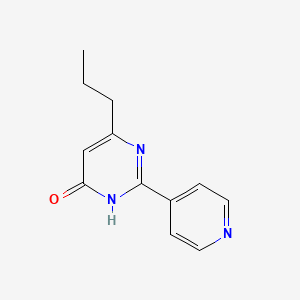
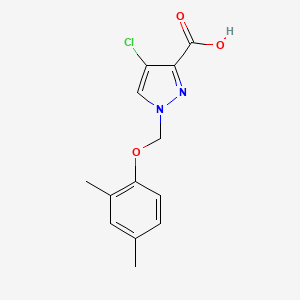
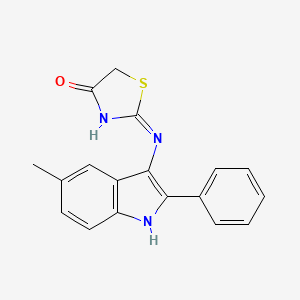
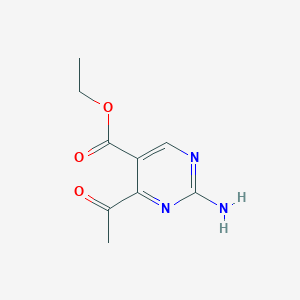

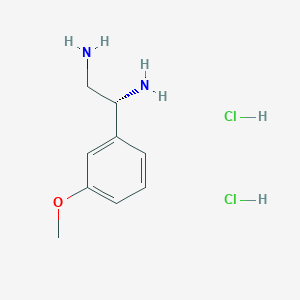
![N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B12929012.png)
![4-[(2,3-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12929016.png)
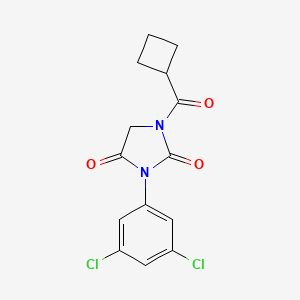
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide](/img/structure/B12929027.png)

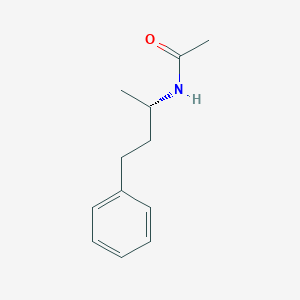
![5H-Thiazolo[3,2-a]pyrimidine, 6,7-dihydro-2-methyl-3-phenyl-](/img/structure/B12929043.png)

